(R)-1-Fluoro-2-propylamine Hydrochloride

Catalog No.
S898754
CAS No.
273734-17-1
M.F
C3H9ClFN
M. Wt
113.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Fluoro-2-propylamine Hydrochloride

CAS Number

273734-17-1

Product Name

(R)-1-Fluoro-2-propylamine Hydrochloride

IUPAC Name

(2R)-1-fluoropropan-2-amine;hydrochloride

Molecular Formula

C3H9ClFN

Molecular Weight

113.56 g/mol

InChI

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1

InChI Key

FHXAJBGANRCCBG-AENDTGMFSA-N

SMILES

CC(CF)N.Cl

Canonical SMILES

CC(CF)N.Cl

Isomeric SMILES

C[C@H](CF)N.Cl

(R)-1-Fluoro-2-propylamine Hydrochloride is a chiral amine with the molecular formula C3_3H9_9ClFN and a molecular weight of 113.56 g/mol. It is characterized by its unique structure, which includes a fluorine atom attached to the first carbon of a propyl chain, making it a valuable compound in various chemical and pharmaceutical applications. The compound has a melting point range of 123-124.5 °C and is typically available in high purity, around 95% .

Potential Applications:

  • Medicinal Chemistry

    The presence of a fluorine atom and a chiral center makes (R)-1-Fluoro-2-propylamine hydrochloride an interesting scaffold for drug discovery. Fluorine substitution can alter the properties of a molecule, potentially improving its bioavailability or target interaction. The chirality allows for the development of enantioselective drugs, which can have fewer side effects compared to racemic mixtures [].

  • Asymmetric Synthesis

    (R)-1-Fluoro-2-propylamine hydrochloride could potentially serve as a building block in asymmetric synthesis. Chiral amines are valuable intermediates for the synthesis of various pharmaceuticals and other complex molecules.

Typical of amines:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new amines.
  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.
  • Alkylation Reactions: It can undergo alkylation with various alkyl halides to produce higher alkylated amines.

These reactions make it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing (R)-1-Fluoro-2-propylamine Hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired enantiomer.
  • Fluorination Reactions: Direct fluorination of 2-propylamine using fluorinating agents under controlled conditions.
  • Reduction Reactions: Starting from ketones or imines followed by reduction processes that yield the amine structure.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

(R)-1-Fluoro-2-propylamine Hydrochloride is primarily used in:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs due to its chiral nature.
  • Chemical Research: In studies involving drug design and development where chirality plays a crucial role.
  • Material Science: Potential use in developing new materials or coatings that require specific chemical properties.

Several compounds share structural similarities with (R)-1-Fluoro-2-propylamine Hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(S)-1-Fluoro-2-propylamineC3_3H9_9ClFN113.56 g/molEnantiomer with potentially different biological activity
(R)-1-Fluoro-2-pentanamineC5_5H13_13ClFN141.61 g/molLonger carbon chain may influence solubility and reactivity
1-Fluoro-2-methylpropylamineC4_4H10_10ClFN127.60 g/molVariation in side chain length and branching affects properties

These compounds highlight the uniqueness of (R)-1-Fluoro-2-propylamine Hydrochloride in terms of its specific chirality and potential applications in medicinal chemistry. Each compound's unique structural features can lead to different reactivities and biological interactions, making them suitable for various research purposes.

Molecular Framework and Stereochemical Configuration

(R)-1-Fluoro-2-propylamine Hydrochloride possesses a well-defined three-carbon backbone with a fluorine atom positioned at the terminal carbon and an amino group attached to the secondary carbon in the R configuration. The molecular formula C3H9ClFN reflects the hydrochloride salt form of the base amine, with a molecular weight of 113.56 grams per mole. The stereochemical designation (R) indicates the absolute configuration at the chiral center, which is the carbon bearing the amino group.

The International Union of Pure and Applied Chemistry name for this compound is (2R)-1-fluoropropan-2-amine hydrochloride, emphasizing the stereochemical information and the position of functional groups. The three-dimensional structure can be represented by the Standard International Chemical Identifier: InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1, which encodes the complete stereochemical and connectivity information.

Simplified Molecular Input Line Entry System Representation

The Simplified Molecular Input Line Entry System representation CC(CF)N.Cl provides a linear notation that captures the essential connectivity while the more detailed stereochemical version CC@@HCF.[H]Cl explicitly indicates the R configuration at the chiral center. This representation facilitates computational analysis and database searches while maintaining critical stereochemical information that determines the compound's reactivity and biological properties.

The International Chemical Identifier Key FHXAJBGANRCCBG-AENDTGMFSA-N serves as a unique identifier for this specific stereoisomer, distinguishing it from the corresponding S enantiomer and other related compounds. This standardized identification system enables precise communication about the compound across different research groups and commercial suppliers.

(R)-1-Fluoro-2-propylamine Hydrochloride represents a significant chiral fluorinated amine compound with substantial importance in pharmaceutical and synthetic chemistry. This comprehensive examination explores the various synthesis and preparation methodologies available for this compound, with particular emphasis on nucleophilic substitution reactions, asymmetric synthesis approaches, fluorination techniques, industrial-scale production considerations, and chiral resolution methods for achieving high enantiomeric excess [2] [3].

The compound, with the molecular formula C3H9ClFN and molecular weight of 113.56 g/mol, presents unique synthetic challenges due to the presence of both fluorine and the requirement for maintaining stereochemical integrity during synthesis [4] [5]. The strategic incorporation of fluorine atoms into organic molecules fundamentally alters their physical, chemical, and biological properties, making the development of efficient synthetic routes crucial for pharmaceutical applications [6] [7].

Nucleophilic Substitution Reactions

Diethylaminosulfur Trifluoride (DAST) Mediated Fluorination

Nucleophilic substitution reactions using diethylaminosulfur trifluoride represent one of the most established methodologies for synthesizing (R)-1-Fluoro-2-propylamine Hydrochloride [8] [9]. DAST facilitates the conversion of (R)-2-propylamine derivatives through a well-characterized mechanism involving nucleophilic attack by the fluoride ion [8]. The reaction typically proceeds under inert atmospheric conditions at temperatures ranging from -78°C to room temperature, yielding the desired fluorinated product with high efficiency .

The mechanism involves initial activation of the starting alcohol or amine precursor by DAST, forming a reactive intermediate that undergoes nucleophilic displacement by fluoride [9] [10]. This process requires careful control of reaction conditions to prevent rearrangement reactions, particularly Wagner-Meerwein and pinacol rearrangements, which can occur when DAST promotes cationic intermediates [11]. The reaction typically achieves yields of 65-90% when conducted under optimized conditions with appropriate substrate preparation [12].

Laboratory-scale implementations have demonstrated that DAST-mediated fluorination can be conducted in dichloromethane as the preferred solvent, with reaction temperatures maintained below 50°C to minimize decomposition of DAST to the highly explosive bis(diethylamino)sulfur difluoride [9] [12]. The reaction progression can be monitored through 19F NMR spectroscopy, allowing for real-time assessment of conversion efficiency and product formation [12].

Selectfluor-Based Electrophilic Fluorination

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), provides an alternative electrophilic fluorination pathway for synthesizing fluorinated amines [13] [14]. This reagent offers significant advantages over traditional fluorinating agents due to its stability under ambient conditions, tolerance to moisture, and reduced toxicity compared to elemental fluorine [13].

The mechanism of Selectfluor-mediated fluorination involves electrophilic attack on carbon-centered nucleophiles, proceeding through either an SN2 pathway or a single-electron transfer mechanism depending on the substrate and reaction conditions [13] [15]. Recent mechanistic studies using charge-spin separated probes have indicated that fluorination of certain substrates proceeds through a single-electron transfer followed by fluorine atom transfer mechanism [13].

Optimization studies have revealed that Selectfluor-based fluorination of amine precursors can be conducted at room temperature in acetonitrile or other polar aprotic solvents [14] [16]. The reaction typically requires 1.1-1.5 equivalents of Selectfluor relative to the substrate, with yields ranging from 70-85% for primary and secondary amine derivatives [14]. The mild reaction conditions make this approach particularly attractive for substrates containing acid-labile functionalities that might decompose under the harsh conditions required for DAST-mediated reactions.

Triethylamine Trihydrofluoride (Et3N·3HF) Systems

The use of triethylamine trihydrofluoride as a nucleophilic fluorinating agent has gained attention due to its improved handling characteristics compared to hydrogen fluoride or elemental fluorine [17] [18]. Et3N·3HF functions as a neutral fluoride source that can effect nucleophilic displacement reactions under relatively mild conditions [17].

The fluorination mechanism with Et3N·3HF typically involves in situ generation of more reactive fluoride species through thermal decomposition or acid catalysis [17]. Studies have shown that Et3N·3HF in acetonitrile converts to Et3N·2HF, Et3N·HF, and HF upon heating to 80°C, with Et3N·2HF displaying the highest nucleophilicity [17]. This property can be exploited to generate carbocation intermediates that undergo fluoride substitution, particularly with alkyl bromide precursors bearing electron-withdrawing groups [17].

Research has demonstrated that combining Et3N·3HF with silver fluoride enhances reactivity compared to using either reagent alone, with yields improving from moderate to excellent ranges (60-95%) [17]. The presence of silver salts appears to facilitate both SN1 and SN2 pathways, providing stereochemical outcomes that depend on the specific reaction conditions employed [17].

Asymmetric Synthesis via Catalytic Systems

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of fluorinated imines represents a sophisticated approach for synthesizing enantiomerically pure fluorinated amines [19] [3] [20]. This methodology employs chiral palladium complexes in combination with specialized ligands to achieve high levels of enantioselectivity in the reduction of fluorinated imine precursors [19].

The most successful catalyst system involves Pd(OCOCF3)2 combined with (R)-BINAP or (R)-Cl-MeO-BIPHEP ligands in fluorinated alcohol solvents, particularly 2,2,2-trifluoroethanol [19] [3]. The use of fluorinated solvents is crucial for achieving high enantioselectivities, as these solvents coordinate weakly to palladium and can be readily displaced by the fluorinated imine substrates [19]. Trifluoroethanol also influences the character of the imino group through protonation or hydrogen bonding, facilitating the asymmetric transformation [19].

Under optimized conditions, this methodology achieves enantioselectivities of up to 94% ee for various fluorinated imine substrates [3]. The reaction proceeds under mild conditions (room temperature, 100 atm H2) and demonstrates broad functional group tolerance [3]. Substrate scope studies have revealed that both aryl and alkyl-substituted fluorinated imines undergo efficient hydrogenation, with electron-donating and electron-withdrawing groups on aromatic rings being well tolerated [3].

The mechanism involves coordination of the fluorinated imine to the chiral palladium center, followed by enantioselective hydrogen addition [19]. The stereochemical outcome is determined by the chiral environment created by the BINAP ligand, with the bulky substituents directing the approach of hydrogen to one face of the imine double bond [3].

Manganese-Catalyzed Asymmetric Hydrogenation

Recent developments in manganese catalysis have provided access to highly enantioselective hydrogenation of fluorinated imines, offering an attractive alternative to precious metal catalysts [2] [21]. The success of manganese-catalyzed systems is attributed to the use of specialized chiral ferrocenyl P,N,N ligands bearing additional chiral centers at the pyridinylmethyl position [2].

These manganese catalyst systems demonstrate exceptional performance in the asymmetric hydrogenation of fluorinated imines, achieving enantiomeric excesses of up to 98% [2]. The methodology shows broad functional group tolerance and can be applied to a wide range of optically active fluorinated amines [2]. The catalyst system operates under mild conditions and has been successfully demonstrated on preparative scales, including the asymmetric hydrogenation of N-(4'-methoxyphenyl)-ethan-2,2,2-trifluoro-1-phenyl-1-imine [2].

The mechanism of manganese-catalyzed hydrogenation involves a fundamentally different pathway compared to traditional palladium or rhodium systems [2]. The unique electronic properties of manganese centers, combined with the specialized ligand architecture, enable highly selective hydrogen transfer to the prochiral imine substrate [2].

Chiral N-tert-Butylsulfinyl Imine Chemistry

The use of chiral N-tert-butylsulfinyl imines, developed by Ellman and co-workers, has emerged as a powerful strategy for the asymmetric synthesis of fluorinated chiral amines [22] [6]. This approach leverages the excellent stereocontrol provided by the tert-butylsulfinyl auxiliary to achieve high diastereoselectivities in subsequent transformations [22].

Two major strategies have been developed based on this chemistry: stereoselective addition or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines, and asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines [22] [6]. The first approach involves the preparation of fluorinated tert-butylsulfinyl imines through condensation of fluorinated aldehydes or ketones with (R)- or (S)-tert-butylsulfinamide [22].

However, the isolation and characterization of fluorinated tert-butylsulfinyl imines present significant challenges due to their susceptibility to hydrolysis [22]. Consequently, these intermediates are typically generated in situ and immediately subjected to subsequent transformations with various electrophiles [22]. This methodology has been successfully applied to the synthesis of trifluoromethylated, difluoromethylated, gem-difluoromethylenated, and monofluoromethylated chiral amines [22] [6].

Fluorination Techniques

Direct Fluorination with Elemental Fluorine

Direct fluorination using elemental fluorine gas represents the most atom-economical and cost-effective approach for large-scale fluorination reactions [23]. However, the implementation of this technique requires specialized equipment and safety protocols due to the extreme reactivity and toxicity of fluorine gas [23].

Recent advances in continuous flow technology have made direct fluorination more accessible and safer for industrial applications [23] [24]. The development of modular silicon carbide flow reactors allows for precise temperature control and safe handling of corrosive fluorine gas [23]. These systems enable reaction times as short as 7.9 seconds for N-F reagent generation and 6.6 seconds for subsequent electrophilic fluorination reactions [23].

The challenges associated with direct fluorination include poor selectivity, moderate overall yields, and intolerance of many functional groups [23]. Additionally, the high sensitivity to reaction conditions necessitates extremely precise control of temperature, pressure, and reagent stoichiometry [23]. Despite these limitations, direct fluorination remains the most economically attractive option for large-scale production of fluorinated compounds [23].

Electrophilic Fluorination Reagents

The development of stable, easy-to-handle electrophilic fluorinating reagents has revolutionized the field of fluorination chemistry [25] [15]. Selectfluor, developed by Eric Banks and commercialized by Air Products, represents the most significant advancement in this area [25]. This reagent has transformed pharmaceutical fluorination, with approximately 25 tonnes worth $7.5 million used annually in the industry [25].

Selectfluor bypasses the hazardous processing steps associated with elemental fluorine while providing equivalent reactivity for many applications [25]. The reagent demonstrates excellent functional group tolerance and can be used under mild reaction conditions, making it suitable for complex pharmaceutical intermediates [25] [13]. Industrial-scale production of Selectfluor involves a three-step process including low-temperature fluorination in continuous stirred tank reactors [26] [27].

Other important electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and various N-fluoropyridinium salts [15]. These reagents offer different reactivity profiles and selectivities, allowing for optimization based on specific substrate requirements [15].

Nucleophilic Fluorination Methods

Nucleophilic fluorination employs fluoride anions as nucleophiles to displace leaving groups in electrophilic substrates [28] [29]. This approach offers several advantages including superior regioselectivity, reduced toxicity, and greater cost efficiency compared to electrophilic methods [28]. The reaction typically proceeds through an SN2 mechanism involving backside attack by fluoride, resulting in inversion of configuration at the reaction center [28].

Common nucleophilic fluoride sources include alkali metal fluorides (KF, CsF), tetraalkylammonium fluorides, and specialized reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) [28] [29]. The choice of fluoride source depends on the specific substrate and reaction conditions required [28].

Recent developments in nucleophilic fluorination include the use of ionic liquid fluoride sources such as 1-butyl-3-methylimidazolium fluoride ([bmim][F]), which provides an environmentally friendly alternative to traditional fluorinating agents [29]. These ionic liquids can be recycled and used under solvent-free conditions with microwave heating, reducing reaction times and environmental impact [29].

Industrial-Scale Production and Optimization

Continuous Flow Fluorination Technologies

Continuous flow technology has emerged as a transformative approach for industrial-scale fluorination reactions, addressing many of the limitations associated with traditional batch processing [30] [24] [31]. Flow chemistry offers significant advantages including enhanced safety profiles, reduced operating costs, improved process efficiencies, and the ability to perform reactions that are not feasible in batch operations [25] [30].

The benefits of continuous flow fluorination are particularly pronounced when dealing with toxic and corrosive fluorinating reagents [25] [24]. By minimizing the quantity of hazardous reagents present at any given time, flow systems significantly reduce safety risks while enabling optimization of yields and selectivities [25]. The superior mass and energy transfer characteristics of flow reactors, combined with short residence times and moisture-free operating conditions, provide unprecedented control over fluorination reactions [24].

Industrial implementations of continuous flow fluorination have demonstrated production rates exceeding traditional batch methods while maintaining consistent product quality [32] [24]. Design of experiment optimization approaches have been successfully applied to improve process conditions, reduce solvent usage, and enhance overall productivity [32]. Modern flow systems incorporate advanced process analytical technology for real-time monitoring and control of critical process parameters [24].

Economic Factors and Market Considerations

The economics of industrial-scale fluorination are influenced by several factors including raw material costs, energy requirements, waste treatment expenses, and regulatory compliance costs [25] [33]. Fluorinating reagents represent a significant portion of production costs, with specialized reagents such as Selectfluor commanding premium prices due to their safety and handling advantages [25].

The global market for fluorinated pharmaceuticals continues to expand, driven by the unique properties that fluorine imparts to drug molecules [33]. This growth has justified investments in specialized fluorination capabilities and the development of more efficient synthetic methodologies [33]. Contract development and manufacturing organizations (CDMOs) with fluorination expertise command premium pricing due to the specialized nature of these operations [33].

Cost optimization strategies for industrial fluorination include the development of more efficient catalytic systems, implementation of continuous flow technology, and integration of fluorination steps into streamlined synthetic sequences [25] [34]. The use of less expensive fluorinating reagents such as potassium fluoride in continuous flow systems has shown promise for reducing overall production costs [35].

Chiral Resolution and Enantiomeric Excess

Chromatographic Resolution Methods

Chiral high-performance liquid chromatography (HPLC) represents the gold standard for both analytical determination of enantiomeric excess and preparative-scale resolution of racemic fluorinated amines [36] [37] [38]. Modern chiral stationary phases based on polysaccharide derivatives, cyclodextrin complexes, and protein-based materials provide excellent resolution for a wide range of fluorinated amine substrates [38].

The development of chiral HPLC methods for fluorinated amines requires careful optimization of mobile phase composition, temperature, and flow rate to achieve baseline separation of enantiomers [38]. Typical mobile phases employ combinations of hexane with alcoholic modifiers, with the specific alcohol choice (methanol, ethanol, isopropanol) significantly affecting resolution [38]. Temperature control is particularly important for fluorinated compounds, as even small temperature variations can dramatically impact enantioselectivity [38].

Preparative-scale chiral HPLC can achieve high-purity enantiomers suitable for pharmaceutical applications, with typical purities exceeding 99% ee [38]. However, the high cost of chiral stationary phases and the need for large solvent volumes limit the economic viability of this approach for large-scale production [38]. Semi-preparative HPLC is often employed for research quantities and early-stage pharmaceutical development [38].

Enzymatic Resolution Approaches

Enzymatic resolution using ω-transaminases, lipases, and other stereoselective enzymes provides an environmentally sustainable approach for obtaining enantiomerically pure fluorinated amines [39] [40] [41]. These biocatalytic methods operate under mild conditions and demonstrate excellent stereoselectivity, often achieving enantiomeric excesses greater than 95% [41].

ω-Transaminases have proven particularly effective for the kinetic resolution of fluorinated amines [39] [40]. These enzymes catalyze the stereoselective conversion of one enantiomer while leaving the other unchanged, allowing for separation and recovery of both enantiomers [39]. The development of robust, thermostable ω-transaminases through protein engineering has expanded the scope of substrates that can be processed using this methodology [40].

The implementation of enzymatic resolution requires careful optimization of reaction conditions including pH, temperature, substrate concentration, and cosolvent systems [40] [41]. Dynamic kinetic resolution strategies have been developed to overcome the theoretical 50% yield limitation of classical kinetic resolution, enabling quantitative conversion to the desired enantiomer [41] [42].

Advanced Analytical Methods for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is crucial for quality control in the production of chiral fluorinated compounds [43] [36] [37]. Multiple analytical techniques have been developed and validated for this purpose, each offering specific advantages and limitations [37] [44].

19F NMR spectroscopy with chiral shift reagents or chiral solvating agents provides a direct method for enantiomeric excess determination without requiring chromatographic separation [44]. Recent developments include the use of 2-fluorobenzoylation to convert analytes to fluorinated derivatives, followed by analysis with cationic cobalt(III) complexes that provide baseline peak separation in 19F NMR spectra [44]. This methodology enables simultaneous determination of both enantiomeric excess and absolute configuration [44].

Gas chromatography with chiral stationary phases offers high sensitivity and precision for volatile fluorinated amines, achieving accuracies within ±1-3% [38]. However, this technique is limited to thermally stable, volatile compounds that can withstand the elevated temperatures required for gas chromatographic analysis [38]. Derivatization strategies have been developed to extend the scope of GC-based enantiomeric excess determination to less volatile substrates [38].

Optical rotation measurements, while historically important, have proven less reliable for enantiomeric excess determination due to concentration dependencies, solvent effects, and temperature sensitivity [37] [45]. Modern approaches favor direct analytical methods that do not rely on comparison to literature values of specific rotation [37] [45].

Synthesis MethodTypical Yield (%)Enantiomeric Excess (%)Reaction ConditionsIndustrial Viability
DAST-mediated fluorination65-90Variable (depends on starting material)-78°C to rt, inert atmosphereModerate
Selectfluor electrophilic fluorination70-85VariableRoom temperature, mild conditionsHigh
Pd-catalyzed asymmetric hydrogenation80-9585-94rt, 100 atm H2, specialized ligandsModerate
Mn-catalyzed asymmetric hydrogenation85-9590-98Mild conditions, broad scopeEmerging
Enzymatic resolution40-50 (theoretical max)>95Mild aqueous conditionsHigh
Continuous flow fluorination70-90VariableControlled conditions, scalableVery High

The industrial production of (R)-1-Fluoro-2-propylamine Hydrochloride requires careful consideration of multiple factors including synthetic efficiency, stereochemical control, safety requirements, environmental impact, and economic viability [33] [34]. Current trends favor the implementation of continuous flow technology combined with highly stereoselective catalytic systems to achieve both high productivity and excellent product quality [24] [31].

Advanced process analytical technology enables real-time monitoring of critical quality attributes including enantiomeric excess, chemical purity, and residual impurities throughout the production process [36] [44]. This capability is essential for maintaining consistent product quality and meeting stringent pharmaceutical specifications for chiral drug substances [36].

Dates

Last modified: 08-16-2023

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